4-(3-(Trifluoromethyl)phenyl)pyridine
Overview
Description
“4-(3-(Trifluoromethyl)phenyl)pyridine” is a chemical compound with the CAS Number: 5957-98-2 . It has a molecular weight of 223.2 and its IUPAC name is 4-(3-(trifluoromethyl)phenyl)pyridine . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “4-(3-(Trifluoromethyl)phenyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “4-(3-(Trifluoromethyl)phenyl)pyridine” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-(Trifluoromethyl)phenyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Scientific Research Applications
Synthesis and Material Development
- Synthesis of Derivatives : 4-(3-(Trifluoromethyl)phenyl)pyridine has been utilized in the synthesis of various derivatives, including 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which have been synthesized and analyzed for their properties (Bradiaková et al., 2009).
- Polymer Development : The compound has played a role in the development of novel polyimides. For instance, pyridine-bridged aromatic poly(ether-imide)s have been prepared using variants of 4-(3-(Trifluoromethyl)phenyl)pyridine, showcasing good thermal stability and mechanical properties (Wang et al., 2008).
Chemical Reactions and Catalysis
- Hydroboration Catalysis : The compound has been involved in studies of organoborane catalysis, specifically in the 1,4-hydroboration of pyridines, demonstrating its significance in chemical synthesis and catalytic processes (Fan et al., 2015).
- Crop Protection : Trifluoromethyl-substituted pyridines, including 4-(3-(Trifluoromethyl)phenyl)pyridine, have been acknowledged for their role in crop protection, with applications in fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).
Material Science and Engineering
- Optical and Electrical Properties : Studies have shown that 4-(3-(Trifluoromethyl)phenyl)pyridine-related compounds exhibit notable optical and electrical properties, such as high optical transparency, low dielectric constants, and good mechanical properties, making them useful in material science applications (Yan et al., 2011).
Safety And Hazards
“4-(3-(Trifluoromethyl)phenyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXHMMVSNKGFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673526 | |
Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)phenyl)pyridine | |
CAS RN |
5957-98-2 | |
Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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